N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)cinnamamide
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Overview
Description
“N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)cinnamamide” is a compound that contains an indole nucleus, which is a significant heterocyclic system found in many important synthetic drug molecules . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
The synthesis of indole derivatives has attracted the interest of researchers due to their diverse biological activities . The synthesis of similar compounds involves the substitution of ethyl acetate-2-sodium thiosulfate with indole (or methyl-/bromo-substituted indole), followed by hydrolysis and coupling with a series of benzylamines .
Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .
Chemical Reactions Analysis
Indole derivatives have been found to undergo electrophilic substitution readily due to excessive π-electrons delocalization . The hydrolysis of the esters with time was deduced from the disappearance of the signals of the ethoxy group in the NMR .
Physical And Chemical Properties Analysis
Indole derivatives are physically crystalline and colorless in nature with specific odors . The exact physical and chemical properties of “N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)cinnamamide” are not available in the retrieved sources.
Scientific Research Applications
Antiviral Activity
Indole derivatives, including this compound, have shown potential as antiviral agents . They have been tested against SARS-CoV-2 RdRp (RNA-dependent RNA polymerase), a key enzyme in the replication of coronaviruses . Some of these compounds strongly inhibit SARS-CoV-2 RdRp activity while exhibiting low cytotoxicity and resistance to viral exoribonuclease .
Anti-Influenza Activity
This compound has been identified as a potent inhibitor of both respiratory syncytial virus (RSV) and influenza A virus (IAV) . It has shown low micromolar to sub-micromolar EC50 values, indicating its potential as a dual inhibitor .
Anti-Cancer Properties
Indole derivatives have been found to be biologically active compounds for the treatment of cancer cells . They have attracted increasing attention in recent years due to their various biologically vital properties .
Antimicrobial Activity
Indole derivatives possess antimicrobial properties . They have been used in the treatment of various types of disorders in the human body .
Anti-Inflammatory Properties
Indole derivatives have shown potential as anti-inflammatory agents . They have been evaluated for their in vivo anti-inflammatory activities .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various types of disorders in the human body . They have attracted increasing attention in recent years due to their various biologically vital properties .
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . This suggests that “N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)cinnamamide” might also interact with multiple targets in the body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the wide range of biological activities of indole derivatives, it is likely that this compound affects multiple biochemical pathways .
Result of Action
Given the biological activities of indole derivatives, it is likely that this compound has a wide range of effects at the molecular and cellular level .
Future Directions
properties
IUPAC Name |
(E)-3-phenyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2OS/c28-23(16-15-19-9-3-1-4-10-19)26-17-18-29-25-21-13-7-8-14-22(21)27-24(25)20-11-5-2-6-12-20/h1-16,27H,17-18H2,(H,26,28)/b16-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUOWIWVSWSMDD-FOCLMDBBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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